4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c21-15-6-4-14(5-7-15)20(28)23-12-10-18-25-24-17-8-9-19(26-27(17)18)29-13-16-3-1-2-11-22-16/h1-9,11H,10,12-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXCCJLUKMOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under acidic or basic conditions.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyridin-2-ylmethylthiol in the presence of a base.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
4-Methyl vs. 4-Fluoro Substituents
- 4-Methyl-N-[2-(6-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Ethyl]Benzamide (): Structural difference: Replaces the 4-fluoro group with a methyl group. The trifluoromethylbenzylsulfanyl group introduces strong electron-withdrawing effects, which may improve metabolic stability compared to the pyridinylmethylsulfanyl group in the target compound .
Dimethoxyphenyl Derivatives
- N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)Ethyl]Amino}-2-Oxoethyl)Sulfanyl][1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide (): Structural difference: Incorporates a dimethoxyphenethylcarbamoyl group instead of fluorobenzamide. Impact: The dimethoxyphenyl group may enhance hydrogen bonding with target proteins, while the acetamide spacer could increase conformational flexibility. This compound’s larger substituent may reduce blood-brain barrier penetration compared to the target compound .
Modifications in the Sulfanyl Substituent
Acetamide-Linked Sulfanyl Groups
Key Data Table: Structural and Inferred Properties
Biological Activity
The compound 4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a novel chemical entity with potential therapeutic applications. Its complex structure incorporates a fluorinated benzamide moiety and a triazole-pyridazine framework, which are known to exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The compound features:
- A fluorine atom that enhances lipophilicity and biological activity.
- A pyridinyl group that may contribute to receptor binding.
- A triazole ring , which is often associated with anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to the target compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
The compound 22i , which shares structural similarities with the target compound, exhibited significant anti-tumor activity against various cancer cell lines, indicating that similar derivatives might possess comparable efficacy against cancer .
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in signaling pathways related to cancer progression and other diseases. For example, related compounds have been reported as inhibitors of c-Kit kinase, which plays a role in hematopoiesis and cell survival .
While specific mechanisms for the target compound are yet to be fully elucidated, analogous compounds have demonstrated several modes of action:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells has been observed in related studies.
- Apoptosis Induction : Compounds like 22i have been shown to trigger apoptosis through mitochondrial pathways.
- Kinase Inhibition : Inhibition of specific kinases involved in tumor growth and survival pathways.
Case Studies
A notable study involving derivatives of triazolo-pyridazine reported significant in vitro activity against various cancer types. The research employed multiple assays including:
- Cell Viability Assays : To determine IC50 values.
- Flow Cytometry : For assessing apoptosis and cell cycle distribution.
- Molecular Docking Studies : To predict binding interactions with target proteins.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves a multi-step route starting with the preparation of triazolo[4,3-b]pyridazine intermediates, followed by sulfanyl group coupling and final amide formation. Key steps include:
- Intermediate Preparation : Cyclization of pyridazine precursors with triazole-forming reagents (e.g., phosphorus oxychloride) under reflux conditions .
- Sulfanyl Coupling : Reaction of the intermediate with (pyridin-2-yl)methyl mercaptan, requiring precise pH control (6.5–7.5) and anhydrous solvents (e.g., DMF) to avoid side reactions .
- Amide Formation : Use of 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize hydrolysis .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to isolate intermediates at ≥95% purity .
- Catalytic amounts of DMAP can improve amide coupling efficiency .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
Rigorous characterization requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl, fluorobenzamide groups) and rule out regioisomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₁H₁₇FN₆OS) and detect trace impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and stability under accelerated degradation conditions (pH 1–13) .
Note : X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Advanced: How can contradictory bioactivity data between similar triazolopyridazine derivatives be systematically addressed?
Answer:
Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with controlled modifications (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to isolate substituent effects .
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine for IC₅₀ comparisons) .
- Meta-Analysis : Pool data from independent studies using tools like Combenefit to identify trends in potency or selectivity .
Advanced: What computational methods predict this compound’s binding affinity with kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to hinge regions (e.g., pyridazinyl N atoms) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on RMSD values (<2 Å) and ligand-protein contact persistence .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) to guide lead optimization .
Advanced: How to resolve discrepancies in sulfanyl acetamide coupling yields during synthesis?
Answer:
Low yields (<50%) may stem from competing side reactions (e.g., disulfide formation). Mitigation strategies:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF/t-BuOH mixtures to reduce nucleophilic interference .
- Temperature Control : Maintain 60–70°C during coupling to balance reactivity and byproduct suppression .
- Catalysis : Introduce Cu(I) catalysts (e.g., CuBr) to accelerate thiol-ene click chemistry .
Validation : Use LC-MS to quantify intermediates and adjust stoichiometry in real-time .
Advanced: What strategies enhance the metabolic stability of this compound in preclinical studies?
Answer:
- Prodrug Design : Mask the sulfanyl group as a thioether (e.g., acetyl-protected) to reduce glutathione-mediated clearance .
- Isotope Labeling : Incorporate ¹⁹F or deuterium at metabolically labile sites (e.g., benzamide methylene) for stability tracking via PET or MS .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using liver microsomes to identify metabolic hotspots .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at -20°C in anhydrous DMSO (10 mM stock) under argon to prevent oxidation .
- Long-Term : Lyophilize as a hydrochloride salt and store in amber vials at -80°C with desiccants (silica gel) .
Stability Monitoring : Perform quarterly HPLC checks to detect degradation (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
